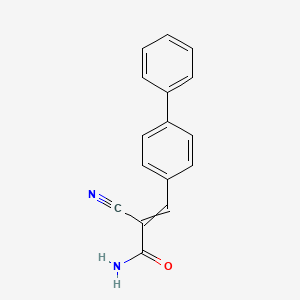![molecular formula C19H23NO4 B1202952 3-Isobutyl-4-[4-(3-methyl-2-butenyloxy)phenyl]-1H-pyrrol-1-ol-2,5-dione CAS No. 656830-26-1](/img/structure/B1202952.png)
3-Isobutyl-4-[4-(3-methyl-2-butenyloxy)phenyl]-1H-pyrrol-1-ol-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isobutyl-4-[4-(3-methyl-2-butenyloxy)phenyl]-1H-pyrrol-1-ol-2,5-dione is a natural product found in Taiwanofungus camphoratus with data available.
Scientific Research Applications
Anti-inflammatory and Immunomodulatory Effects
- A study published in the Journal of Agricultural and Food Chemistry in 2008 found that this compound, along with others isolated from Antrodia camphorata, demonstrated potential anti-inflammatory effects on macrophage-mediated responses. Specifically, the compound was found to suppress interleukin-6 production, suggesting immunomodulatory potential (Chien et al., 2008).
Nitric Oxide Inhibitory Activity
- Another study in the Journal of Natural Products (2008) on Antrodia cinnamomea mycelia indicated that the compound could inhibit nitric oxide production, which is a critical mediator in inflammation and other physiological processes (Wu et al., 2008).
Antitumor Properties
- In 2015, International Journal of Medicinal Mushrooms published research showing that a novel compound isolated from Taiwanofungus camphoratus, which is structurally similar to the mentioned compound, inhibited the proliferation of tumor cells, suggesting potential antitumor applications (Jia et al., 2015).
Miscellaneous Applications
- Various other studies have investigated the compound in different contexts, such as its role in organic chemistry, polymer science, and material science. These include studies on its derivatives' applications as corrosion inhibitors, its solubility properties, and its potential in the synthesis of novel organic compounds and materials (Zarrouk et al., 2015; Li et al., 2019; Prasad et al., 2018).
properties
CAS RN |
656830-26-1 |
|---|---|
Product Name |
3-Isobutyl-4-[4-(3-methyl-2-butenyloxy)phenyl]-1H-pyrrol-1-ol-2,5-dione |
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-hydroxy-3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C19H23NO4/c1-12(2)9-10-24-15-7-5-14(6-8-15)17-16(11-13(3)4)18(21)20(23)19(17)22/h5-9,13,23H,10-11H2,1-4H3 |
InChI Key |
OJSZXJGYUVZRNU-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=C(C(=O)N(C1=O)O)C2=CC=C(C=C2)OCC=C(C)C |
Canonical SMILES |
CC(C)CC1=C(C(=O)N(C1=O)O)C2=CC=C(C=C2)OCC=C(C)C |
synonyms |
3-IMBPPD cpd 3-Isobutyl-4-(4-(3-methyl-2-butenyloxy)phenyl)-1H-pyrrol-1-ol-2,5-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



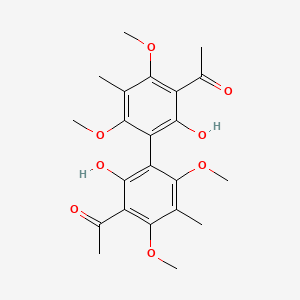
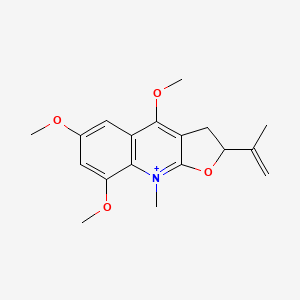
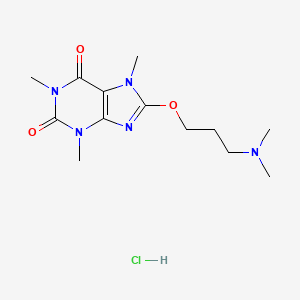
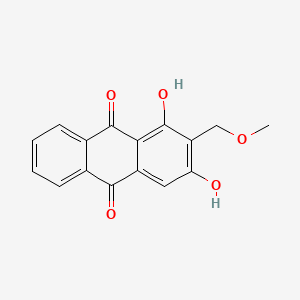
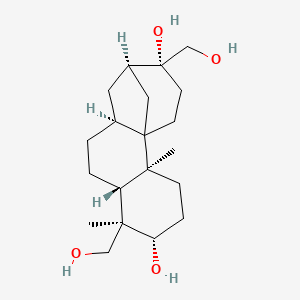
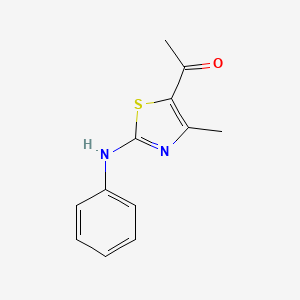
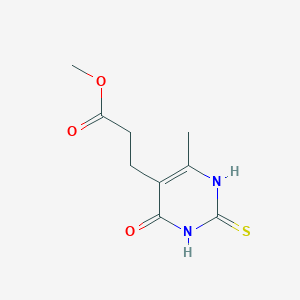
![N-(3-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide](/img/structure/B1202882.png)
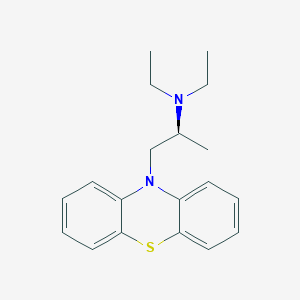
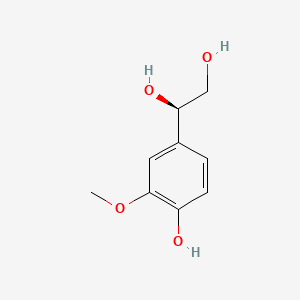
![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-methylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1202887.png)
![N-(2-amino-2-oxo-ethyl)-[2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy]-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]oxy-N-[hydroxy-[methyl(12-methyltridecyl)amino]oxy-phosphoryl]phosphonamidic acid](/img/structure/B1202888.png)
![2-(4-Aminoimidazo[4,5-d]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1202890.png)
